5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-amine

GSK-3 Kinase Isoform selectivity

5-Phenyl-1H-pyrrolo[2,3-b]pyridin-3-amine (CAS 507462-28-4) is a 3-amino-5-aryl-substituted 7-azaindole belonging to the pyrrolo[2,3-b]pyridine class of heterocycles (MW 209.25, C₁₃H₁₁N₃). It functions as an ATP-competitive kinase inhibitor scaffold and has been characterized in biochemical assays against glycogen synthase kinase‑3 (GSK‑3) isoforms.

Molecular Formula C13H11N3
Molecular Weight 209.25 g/mol
Cat. No. B12838807
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-amine
Molecular FormulaC13H11N3
Molecular Weight209.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC3=C(NC=C3N)N=C2
InChIInChI=1S/C13H11N3/c14-12-8-16-13-11(12)6-10(7-15-13)9-4-2-1-3-5-9/h1-8H,14H2,(H,15,16)
InChIKeyFABOGBCGXOXMKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Phenyl-1H-pyrrolo[2,3-b]pyridin-3-amine – A 7-Azaindole Scaffold with Documented GSK-3 Isoform Profiling Data


5-Phenyl-1H-pyrrolo[2,3-b]pyridin-3-amine (CAS 507462-28-4) is a 3-amino-5-aryl-substituted 7-azaindole belonging to the pyrrolo[2,3-b]pyridine class of heterocycles (MW 209.25, C₁₃H₁₁N₃). It functions as an ATP-competitive kinase inhibitor scaffold and has been characterized in biochemical assays against glycogen synthase kinase‑3 (GSK‑3) isoforms. The compound exhibits modest inhibitory activity against GSK‑3α (IC₅₀ = 5 μM) and GSK‑3β (IC₅₀ = 23 μM), with a quantifiable intra‑family selectivity profile [1]. This scaffold has also served as the basis for high‑potency derivatives targeting GSK‑3β (e.g., S01, IC₅₀ = 0.35 nM) and serum/glucocorticoid‑regulated kinase (SGK1, IC₅₀ = 62 nM) [2][3].

Why Generic 7-Azaindole Substitution Cannot Replace 5-Phenyl-1H-pyrrolo[2,3-b]pyridin-3-amine


Within the 1H-pyrrolo[2,3-b]pyridin-3-amine chemotype, the substituent at the 5-position is not a passive structural element. Biochemical profiling of this compound reveals a 4.6‑fold discrimination between GSK‑3α and GSK‑3β (IC₅₀ ratio 5 μM vs. 23 μM), demonstrating that the 5‑phenyl group engages the ATP‑binding cleft in an isoform‑dependent manner [1]. Furthermore, the 3‑amine moiety provides a critical synthetic handle: conversion to a 3‑carboxamide (compound S01) improves potency by over 65,000‑fold against GSK‑3β, confirming that both the 5‑substituent and the 3‑amine are required to preserve the steerability of the scaffold [2]. Generic replacement with unsubstituted or differently substituted analogs (e.g., 5‑H, 5‑methyl, 5‑bromo) would eliminate this documented selectivity profile and forfeit the vector for potency optimization.

Quantitative Evidence Guide for 5-Phenyl-1H-pyrrolo[2,3-b]pyridin-3-amine


GSK-3α vs. GSK-3β Isoform Selectivity Profiling

In head-to-head biochemical assays conducted by GlaxoSmithKline, 5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-amine inhibited GSK-3α with an IC₅₀ of 5,000 nM and GSK‑3β with an IC₅₀ of 23,000 nM, yielding a 4.6-fold selectivity for the α isoform [1]. This contrasts with pan-GSK inhibitors such as CHIR99021, which typically exhibit sub‑nanomolar potency but negligible isoform discrimination. The intra‑class selectivity profile is valuable when pathway dissection requires preferential GSK‑3α targeting.

GSK-3 Kinase Isoform selectivity

3-Amine vs. 3-Carboxamide Derivative: Potency Gap Quantified

Replacement of the 3‑amine with a 3‑carboxamide (4‑phenylpyridin‑3‑yl) converts the scaffold into compound S01, which inhibits GSK‑3β with an IC₅₀ of 0.35 ± 0.06 nM [2]. This represents a 65,700‑fold improvement in potency relative to the 3‑amine precursor (IC₅₀ = 23,000 nM). The transformation of a low‑micromolar scaffold into a picomolar inhibitor validates the critical role of the 3‑amine as a synthetically permissive handle and underscores why this specific amine is the preferred entry point for focused library synthesis.

GSK-3β Structure-activity relationship Lead optimization

Scaffold Divergence: GSK-3 vs. SGK1 Inhibitory Potential

Elaboration of the 3‑amine into a 2‑cyclopentyl‑benzoic acid moiety yields GSK650394, which inhibits SGK1 with an IC₅₀ of 62 nM and SGK2 with an IC₅₀ of 103 nM [1]. In contrast, the unadorned 3‑amine exhibits no detectable SGK activity at similar concentrations. This kinetic diversification—from a GSK‑biased scaffold to a dual SGK1/SGK2 inhibitor—demonstrates the scaffold's multi‑target tunability, a property not shared by 5‑unsubstituted or 5‑methyl congeners that lack the necessary steric and electronic features for SGK engagement.

SGK1 Kinase Scaffold optimization

Recommended Application Scenarios for 5-Phenyl-1H-pyrrolo[2,3-b]pyridin-3-amine


GSK‑3 Isoform‑Selective Chemical Probe Development

The 4.6‑fold selectivity for GSK‑3α over GSK‑3β [1] makes this amine a rational starting point for developing GSK‑3α‑biased inhibitors. Researchers can exploit the differential ATP‑binding cleft interactions conferred by the 5‑phenyl group to design probes that dissect GSK‑3α‑specific functions in insulin signaling, neurodevelopment, and cancer without confounding GSK‑3β effects.

Focused Library Synthesis for GSK‑3β Lead Optimization

The 65,700‑fold potency gain achievable by transforming the 3‑amine into a 3‑carboxamide [2] positions this compound as the essential core scaffold for any GSK‑3β drug discovery program. Procurement of the 3‑amine enables rapid parallel synthesis of diverse amide, sulfonamide, and urea libraries that systematically explore the ribose‑binding pocket of GSK‑3β.

Multi‑Kinase Scaffold Derivatization for SGK and BTK Programs

The documented conversion of this scaffold into a potent SGK1 inhibitor (GSK650394, IC₅₀ = 62 nM) [3], combined with literature precedent for pyrrolo[2,3‑b]pyridine‑based BTK inhibitors with sub‑10 nM potency, demonstrates that the 5‑phenyl‑3‑amine core is a privileged starting point for multi‑target kinase programs. Industrial medicinal chemistry groups can stock this single amine to supply multiple lead optimization projects simultaneously.

Academic Research on Kinase Inhibitor Scaffold Evolution

This compound provides a uniquely well‑characterized baseline (MW 209, GSK‑3α IC₅₀ = 5 μM, GSK‑3β IC₅₀ = 23 μM, SGK‑inactive) [1][3] against which structure‑based design hypotheses can be quantitatively tested. The availability of matched molecular pairs (3‑amine → 3‑carboxamide → 3‑benzoic acid) makes it ideal for teaching and validating computational methods such as free‑energy perturbation (FEP), docking enrichment studies, and machine‑learning affinity prediction models.

Quote Request

Request a Quote for 5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.